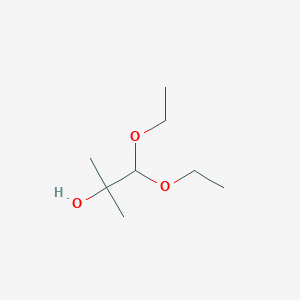

1,1-Diethoxy-2-methylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

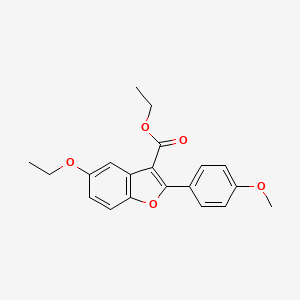

Overview

Description

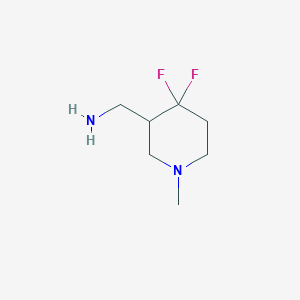

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, hydrogenation, and various other reactions. For instance, the synthesis of diethyl 2-(3-methoxypropyl) succinate was achieved by condensation of diethyl maleate with 1-methoxy-3-nitropropane, which was prepared from 1,3-propanediol through a series of reactions including methylolation, bromination, and nitrification . This suggests that the synthesis of 1,1-Diethoxy-2-methylpropan-2-ol could potentially involve similar multi-step processes, possibly starting from propanediol derivatives and involving protective group strategies such as diethoxylation.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1-Diethoxy-2-methylpropan-2-ol has been characterized using techniques such as 1H NMR and HR-MS . These techniques are crucial for confirming the structure of synthesized compounds. The X-ray crystal structures of related β-diketones have shown cis-diketo (Z,Z) conformations, which provide insights into the potential conformational preferences of 1,1-Diethoxy-2-methylpropan-2-ol .

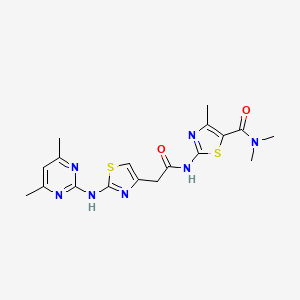

Chemical Reactions Analysis

The papers describe various chemical reactions, including cycloaddition and hydrogenolysis. For example, (diethoxyphosphoryl)acetonitrile oxide undergoes regioselective cycloaddition to olefins, leading to the formation of isoxazolines, which can be further transformed into β-hydroxy-β′-phosphoryl ketones through Raney nickel hydrogenolysis . These reactions highlight the reactivity of functional groups that may be present in 1,1-Diethoxy-2-methylpropan-2-ol or its derivatives.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1,1-Diethoxy-2-methylpropan-2-ol, they do provide information on the properties of structurally related compounds. For instance, the stability of certain diketones in the solid state without enolization suggests that 1,1-Diethoxy-2-methylpropan-2-ol may also exhibit stability under certain conditions . The solubility, boiling point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Engineered Enzymes in Biofuel Production

The use of 1,1-Diethoxy-2-methylpropan-2-ol in biofuel production is highlighted by the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes. This engineering enables anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel, in Escherichia coli. The engineered pathway allows for the anaerobic conversion of glucose to isobutanol, overcoming cofactor imbalance issues and achieving 100% theoretical yield, thereby enhancing the commercial viability of biofuels (Bastian et al., 2011).

Catalytic Hydrocarbonylation

Catalysis in Organic Synthesis

The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes is instrumental in producing butane-1,4-diol and 2-methylpropan-1-ol. This process, critical in organic synthesis, involves complex reaction mechanisms, including the formation of vinyl alcohol as a primary product followed by tautomerism and hydrogenation. The study provides insights into the catalytic cycle and the factors influencing the production of specific products (Simpson et al., 1996).

Modified Carbohydrates Synthesis

Synthesis of Modified Carbohydrates

Research in carbohydrate chemistry involves the treatment of selected derivatives with propane-1,3-dithiol, leading to the formation of modified carbohydrates. These compounds are instrumental in the development of new carbohydrate analogues, showcasing the versatility of 1,1-Diethoxy-2-methylpropan-2-ol in synthesizing complex organic molecules with potential applications in various scientific fields (Valdersnes et al., 2012).

Chemical Reactivity Studies

Investigation of Chemical Reactivity

Studies on 1,1-Diethoxy-2-methylpropan-2-ol involve understanding its reactivity towards various reagents. Research in this area reveals the selective addition reactions at the oxo moiety, providing insights into the compound's chemical behavior and potential applications in fine chemical synthesis (Leiren et al., 2013).

Safety and Hazards

The safety information for “1,1-Diethoxy-2-methylpropan-2-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

1,1-Diethoxy-2-methylpropan-2-ol is a chemical compound that is used as an intermediate in the synthesis of metabolites of docetaxel . Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization .

Mode of Action

It is known to be involved in the oxidation of primary alcohols to carboxylic acids . This process involves the formation of a chromate ester intermediate, which is then oxidized to form an aldehyde . The aldehyde is further oxidized to yield a carboxylic acid .

Biochemical Pathways

The compound is involved in the oxidation of primary alcohols to carboxylic acids, a key process in organic chemistry . This reaction is part of larger biochemical pathways involving the metabolism of alcohols and acids.

Result of Action

The primary result of the action of 1,1-Diethoxy-2-methylpropan-2-ol is the oxidation of primary alcohols to carboxylic acids . This can have various downstream effects depending on the specific alcohol and acid involved.

Action Environment

The action of 1,1-Diethoxy-2-methylpropan-2-ol can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the rate and extent of the oxidation reaction . Additionally, the compound’s action, efficacy, and stability can be affected by storage conditions .

properties

IUPAC Name |

1,1-diethoxy-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-10-7(11-6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAAZZWQBFPXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)(C)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxy-2-methylpropan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)

![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)